3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Chloro-4-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of Grignard reagents and other organometallic compounds. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through the ring-opening of [1.1.1]propellane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the development of new materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a bioisostere, mimicking the structural and electronic properties of phenyl rings. This allows it to interact with enzymes and receptors in a similar manner, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Bicyclo[1.1.1]pentane-1-sulfonamide
Uniqueness
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and its ability to interact with biological targets. Additionally, the bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s physicochemical properties .
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-9-3-7(14)1-2-8(9)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFMMAHZFWKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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